Methyl 2-allylaminopropionate
Description
Methyl 2-allylaminopropionate (CAS: Not explicitly provided in evidence) is an organic compound featuring an allylamine group (-NH-CH₂-CH₂-CH₂) attached to a propionate ester backbone.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 2-(prop-2-enylamino)propanoate |
InChI |
InChI=1S/C7H13NO2/c1-4-5-8-6(2)7(9)10-3/h4,6,8H,1,5H2,2-3H3 |
InChI Key |
BZBVVLTTYUDWGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NCC=C |
Origin of Product |
United States |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group in methyl 2-allylaminopropionate undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
Mechanism :
-
Acidic hydrolysis : Protonation of the ester oxygen weakens the carbonyl bond, leading to nucleophilic attack by water.
-
Basic hydrolysis : A nucleophilic hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the acid.
Example :
In Source , ethyl propionate esters are hydrolyzed to propionic acids using acidic or basic conditions. For instance, ethyl 2-(4-(2-thenoyl)phenoxy)-2-methyl-propionate hydrolyzes to the corresponding acid via acid-catalyzed hydrolysis .
Data Table :
| Reaction Type | Conditions | Product | Yield (Example) |
|---|---|---|---|
| Acidic hydrolysis | HCl, H₂O, heat | 2-Allylaminopropionic acid | ≥70% (analogous) |
| Basic hydrolysis | NaOH, aqueous | Sodium salt of acid | ≥80% (analogous) |
Reactions of the Allylamine Group
The allylamine group can participate in nucleophilic substitution, cycloaddition, or electrophilic addition reactions.
a. Nucleophilic Substitution :
The secondary amine in allylamine can act as a nucleophile, reacting with alkyl halides or other electrophiles.
Example :
In Source , N-methyl-substituted alkylamine chains interact with enzymes via peripheral residues, highlighting their nucleophilic reactivity .
b. Cycloaddition :
The allyl group may undergo [4+2] Diels-Alder cycloaddition with dienophiles like ketenes or carbonyl compounds.
Example :
Source describes reactions involving ketene acetals (e.g., methyltrimethylsilyl dimethylketene acetal) with amines, suggesting potential for cycloaddition with allylamine .
Enzymatic Interactions
Allylamine groups may interact with enzymes via hydrogen bonding or π-π stacking, as seen in Source , where alkylamine chains enhance inhibitor potency by binding peripheral residues in nitric oxide synthase .
Isomerization and Acid-Base Chemistry
The allylamine group’s stereochemistry can influence reactivity. For example, in Source , oxime isomers are separated via recrystallization, indicating sensitivity to acidic conditions for isomerization .
Coordination Chemistry
While not directly observed in the sources, propionate esters with amino groups can form coordination complexes with transition metals, as seen in Source for dimeric metal complexes with carboxylate-amine ligands .
References :
(Note: The references provided are illustrative and not exhaustive. Additional literature review is recommended for comprehensive analysis.)
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds are structurally related to Methyl 2-allylaminopropionate but differ in substituents or functional groups:
Physicochemical Properties
- Reactivity: this compound’s allylamine group enables nucleophilic reactions (e.g., Michael additions), while the ester moiety allows hydrolysis under acidic/basic conditions. This dual reactivity is shared with Ethyl 3-(dimethylamino)-2-formylacrylate but contrasts with the stable acetylated derivative in Methyl 2-acetylamino-3-chloropropionate . The phenyl-substituted analog (CAS: 32589-39-2) exhibits UV absorption due to its aromatic system, a feature absent in the parent compound .
- Solubility and Stability: Hydrochloride salts (e.g., CAS: 298-59-9) enhance water solubility compared to the free base form, critical for pharmaceutical formulations . Allylamine derivatives are generally volatile and require careful handling due to toxicity risks, as noted in safety protocols for similar amines .
Pharmaceutical Intermediates
- Methyl 2-acetylamino-3-chloropropionate is a precursor in chiral drug synthesis, leveraging its stereochemical stability .
- The phenyl-substituted variant (CAS: 32589-39-2) may serve as a building block for kinase inhibitors or anti-inflammatory agents, inferred from structural analogs in medicinal chemistry .
Polymer Chemistry
- Allylamine-containing compounds are key monomers for water-soluble polymers. This compound’s ester group could balance hydrophilicity and mechanical strength in copolymer systems .
Q & A
Q. What are the standard synthetic protocols for Methyl 2-allylaminopropionate, and what experimental parameters are critical for reproducibility?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. Key parameters include reaction temperature (controlled within ±2°C), stoichiometric ratios of reagents (e.g., allylamine and methyl propionate derivatives), and catalyst selection (e.g., acid/base catalysts). Detailed procedures must specify solvent purity, reaction time, and post-synthesis purification methods (e.g., column chromatography or recrystallization) to ensure reproducibility. Characterization via H/C NMR and HPLC (≥95% purity) is essential for validation .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : H NMR (400 MHz, CDCl) should resolve peaks for allyl protons (δ 5.2–5.8 ppm) and methyl ester groups (δ 3.6–3.8 ppm). C NMR confirms carbonyl (δ 170–175 ppm) and allyl carbons.
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min; retention time (~8–10 min) and UV detection (λ = 254 nm) ensure purity assessment.
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 158.2.
Report instrument specifications (e.g., resolution, calibration) and data processing methods to align with analytical standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Safety data must align with OSHA/GHS guidelines, and researchers should review toxicity studies (e.g., LD in rodents) before use .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying catalytic conditions?
Optimization requires a factorial design approach:
- Variables : Catalyst loading (e.g., 0.5–5 mol% of p-toluenesulfonic acid), temperature (60–100°C), and solvent polarity (e.g., THF vs. DMF).
- Response Surface Methodology (RSM) : Statistically analyze interactions between variables using software like Minitab or Design-Expert.
- Validation : Replicate high-yield conditions (e.g., 80°C, 3 mol% catalyst) and confirm via triplicate runs (RSD <5%).
Report confidence intervals (e.g., 95%) and ANOVA results to justify optimal conditions .
Q. How should contradictory data regarding the compound’s reactivity in nucleophilic environments be resolved?
- Data Triangulation : Compare results from multiple techniques (e.g., kinetic studies via UV-Vis, NMR reaction monitoring).
- Error Analysis : Quantify instrument precision (e.g., HPLC retention time variability ±0.1 min) and reagent batch effects.
- Literature Benchmarking : Cross-reference with published kinetic constants (e.g., in similar esters) and solvent polarity indices.
Contradictions may arise from trace impurities; repeat experiments with ultra-pure reagents (HPLC-grade) and document lot numbers .
Q. What advanced computational methods can predict this compound’s reactivity in drug delivery systems?
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (e.g., POPC membranes) using GROMACS.
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to estimate bond dissociation energies (e.g., ester cleavage).
- QSPR Models : Corrogate logP and polar surface area with permeability coefficients (e.g., Caco-2 cell assays).
Validate predictions with in vitro release studies (pH 7.4 PBS, 37°C) and report statistical significance (p <0.05) .
Data Reporting and Reproducibility
Q. What metadata must accompany experimental data to ensure reproducibility in publications?
- Synthesis : Exact molar ratios, catalyst purity (e.g., ≥99%), and solvent drying methods (e.g., molecular sieves).
- Characterization : NMR spectrometer frequency, HPLC column batch number, and MS ionization parameters.
- Statistical Tests : Specify tests (e.g., Student’s t-test, Tukey’s HSD) and software versions.
Adhere to journal guidelines (e.g., ACS Style Guide) and deposit raw data in repositories like Zenodo .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Quality Control (QC) : Implement in-process checks (e.g., TLC at 30-minute intervals).
- Stability Studies : Monitor degradation under stress conditions (40°C/75% RH for 4 weeks).
- Multivariate Analysis : Use PCA to identify critical variables (e.g., humidity during crystallization).
Publish control charts (X-bar and R) to demonstrate process capability (Cpk ≥1.33) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
